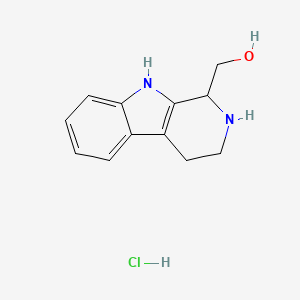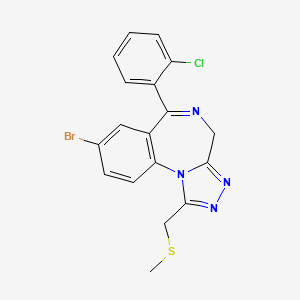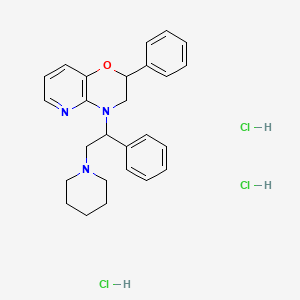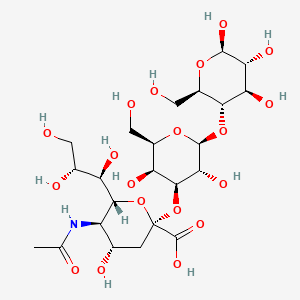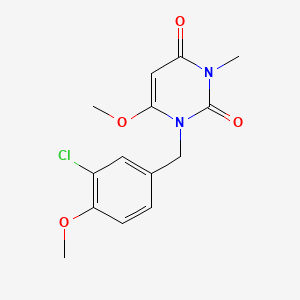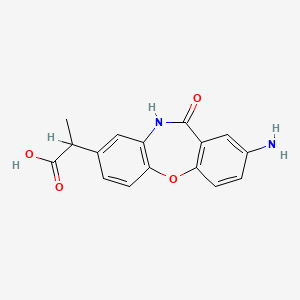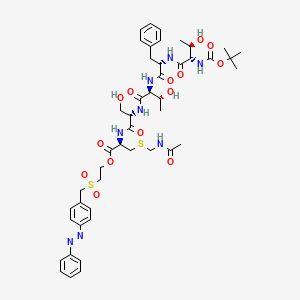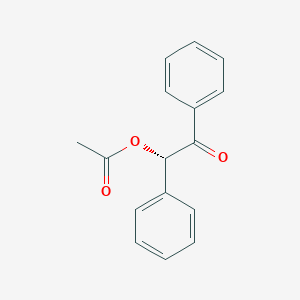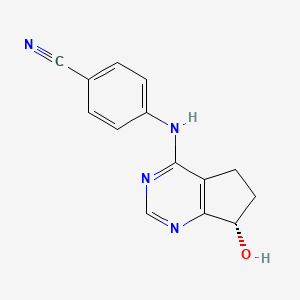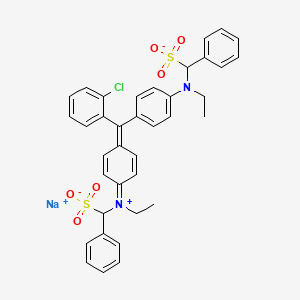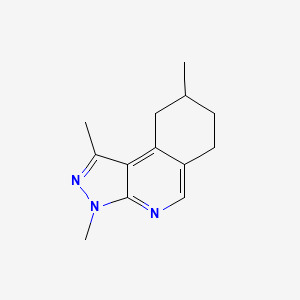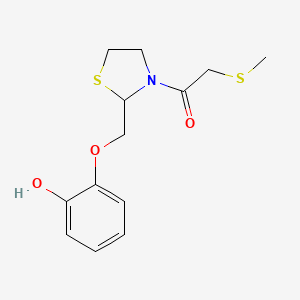
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine is a complex organic compound that features a thiazolidine ring, a hydroxyphenoxy group, and a methylthioacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an aldehyde or ketone. The hydroxyphenoxy group can be introduced via nucleophilic substitution reactions, while the methylthioacetyl group can be added through acylation reactions using appropriate thioesters or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines with different substituents.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenoxy group can yield quinones, while reduction of the thiazolidine ring can produce various thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Its unique properties might make it useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine exerts its effects depends on its interactions with molecular targets. For example, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenoxy group could participate in hydrogen bonding or other interactions, while the thiazolidine ring and methylthioacetyl group could influence the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Hydroxyphenoxy)methyl)-3-acetylthiazolidine: Lacks the methylthio group, which may affect its reactivity and biological activity.
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring, which could alter its chemical properties and applications.
Uniqueness
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine is unique due to the combination of its functional groups and ring structure. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Propiedades
Número CAS |
161364-48-3 |
|---|---|
Fórmula molecular |
C13H17NO3S2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfanylethanone |
InChI |
InChI=1S/C13H17NO3S2/c1-18-9-12(16)14-6-7-19-13(14)8-17-11-5-3-2-4-10(11)15/h2-5,13,15H,6-9H2,1H3 |
Clave InChI |
DHWWSZKPGBDKMU-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=O)N1CCSC1COC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


